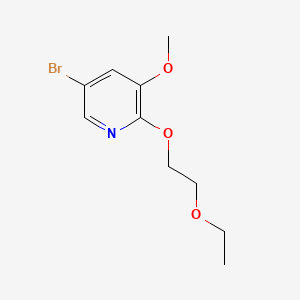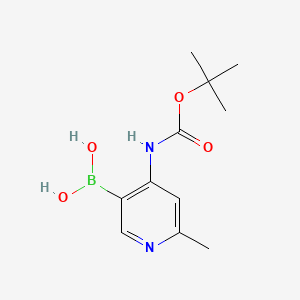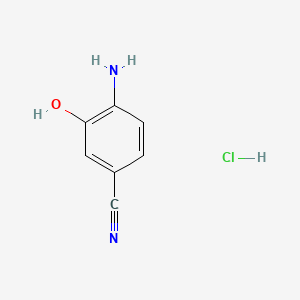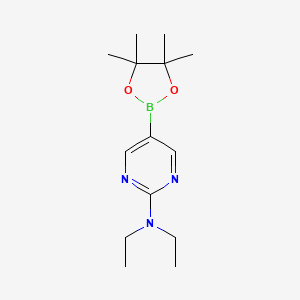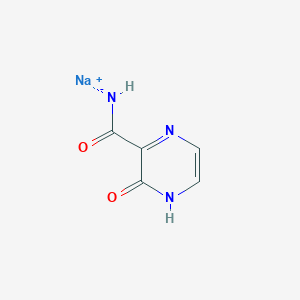
4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with ethyl 3-aminocrotonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process. This method is advantageous as it reduces reaction time and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases, which are important intermediates in organic synthesis
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed:
Schiff Bases: Formed through condensation reactions with aldehydes.
Reduced Derivatives: Formed through reduction reactions, altering the quinoline ring structure
Applications De Recherche Scientifique
4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester has diverse applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial drugs and other therapeutic agents.
Biological Research: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- Ethyl 4,8-dichloroquinoline-3-carboxylate
- 3,7-Dichloroquinoline-8-carboxylic acid, ethyl ester
- 4,7-Dichloroquinoline
Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and biological activities .
Propriétés
Numéro CAS |
1242260-65-6 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O2 |
Poids moléculaire |
285.124 |
Nom IUPAC |
ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)7-5-16-11-6(10(7)15)3-4-8(13)9(11)14/h3-5H,2H2,1H3,(H2,15,16) |
Clé InChI |
NPJGLQIZQQDXPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC(=C2Cl)Cl |
Synonymes |
4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




